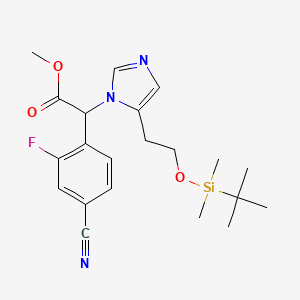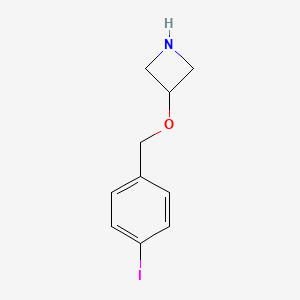
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is a chemical compound that belongs to the class of fluorenylmethyl carbonates. This compound is characterized by the presence of a fluorenyl group attached to a carbonate moiety, which is further linked to a 4-hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate typically involves the reaction of (9H-fluoren-9-yl)methanol with 4-hydroxybutyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonate group can produce an alcohol.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate involves its ability to form stable covalent bonds with target molecules. The fluorenyl group provides steric hindrance, which can protect sensitive functional groups from unwanted reactions. The carbonate moiety can undergo hydrolysis to release the active hydroxyl group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (4-aminophenyl)carbamate
- (9H-fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate
- (9H-fluoren-9-yl)methyl 4-methylbenzene-1-sulfonate
Uniqueness
Compared to similar compounds, (9H-fluoren-9-yl)methyl (4-hydroxybutyl) carbonate is unique due to its specific combination of a fluorenyl group and a 4-hydroxybutyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-hydroxybutyl carbonate |
InChI |
InChI=1S/C19H20O4/c20-11-5-6-12-22-19(21)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,20H,5-6,11-13H2 |
InChI Key |
BTOYAZSQPOCWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)tetrazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11835123.png)
![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11835127.png)


![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)



![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)





